Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family
Mechanism of Action
Target of Action
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways leading to their downstream effects .
Result of Action
Benzofuran derivatives are known to have various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to modulate the activity of kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects and toxicological profile of this compound need to be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic profile of the compound. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes Additionally, its localization and accumulation within specific tissues can impact its biological activity
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its precise mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate typically involves the following steps:
Bromination and Chlorination: The benzofuran ring is first brominated and chlorinated at specific positions to introduce the bromine and chlorine substituents.
Esterification: The carboxyl group is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzofuran derivatives can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or hydrogenated benzofuran derivatives.
Scientific Research Applications
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate: Characterized by the presence of both bromine and chlorine substituents.
Ethyl 7-bromo-1-benzofuran-2-carboxylate: Lacks the chlorine substituent.
Ethyl 5-chloro-1-benzofuran-2-carboxylate: Lacks the bromine substituent.
Uniqueness: this compound is unique due to the combined presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable compound for further research and development.
Biological Activity
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzofuran class of compounds, characterized by a fused benzene and furan ring structure. The presence of halogen substituents (bromine and chlorine) on the benzofuran moiety is believed to enhance its biological activity by modulating interactions with biological targets.
Target Receptors
Research indicates that compounds similar to this compound often bind with high affinity to various receptors, including those involved in cell signaling pathways. For instance, benzofuran derivatives are known to interact with receptors such as GABA_A and serotonin receptors, which can influence neurotransmission and cellular responses.
Biochemical Pathways
The compound has been shown to affect several biochemical pathways. It may inhibit specific enzymes involved in cellular metabolism and ion transport, thus altering cellular homeostasis. For example, studies suggest that similar benzofuran compounds can inhibit sodium ion influx in cardiac tissues, impacting heart function .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Candida albicans | 14 mm |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 8.5 |
A549 | 10.2 |
HeLa | 9.3 |
Study on Antimicrobial Efficacy
A study published in Acta Poloniae Pharmaceutica evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated that this compound showed superior activity against specific strains compared to its analogs, suggesting a structure-activity relationship that favors halogenated derivatives .
Study on Anticancer Activity
In a recent publication in MDPI, researchers explored the antiproliferative effects of several benzofuran derivatives on cancer cell lines. This compound was identified as one of the most potent compounds, exhibiting IC50 values comparable to established chemotherapeutic agents . This study underscores the potential for developing new cancer therapies based on this compound.
Properties
IUPAC Name |
ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFVXYWNOPUQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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